4-(4-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile
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Overview
Description
AKOS BBS-00005612, also known as 6-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile, is a chemical compound with the molecular formula C11H6ClN3OS and a molecular weight of 263.7 g/mol . This compound is characterized by its pyrimidine core structure, which is substituted with a chlorophenyl group, a carbonitrile group, and a thioxo group.
Preparation Methods
The synthesis of AKOS BBS-00005612 involves several steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chlorophenyl group, carbonitrile group, and thioxo group are introduced through substitution reactions under specific conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
AKOS BBS-00005612 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
AKOS BBS-00005612 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections.
Industry: AKOS BBS-00005612 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of AKOS BBS-00005612 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it has been studied as an inhibitor of HIV integrase, an enzyme crucial for the integration of viral DNA into the host genome . The inhibition of this enzyme prevents the replication of the virus, making it a potential candidate for antiviral therapy.
Comparison with Similar Compounds
AKOS BBS-00005612 can be compared with other pyrimidine derivatives:
6-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Similar in structure but differs in the oxidation state of the pyrimidine ring.
5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carbonitrile: Differing in the position of the substituents on the pyrimidine ring.
6-(4-bromophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Similar structure with a bromine atom instead of chlorine.
These comparisons highlight the uniqueness of AKOS BBS-00005612 in terms of its specific substituents and their positions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H6ClN3OS |
---|---|
Molecular Weight |
263.70 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6ClN3OS/c12-7-3-1-6(2-4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17) |
InChI Key |
XHPUHYGYTQUAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=S)N2)C#N)Cl |
Origin of Product |
United States |
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